![molecular formula C10H18ClNO B13463610 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-4-yl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane framework. One common method is through carbene insertion into the central bond of bicyclo[1.1.0]butane. Another practical approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion and nucleophilic addition, which are known for their practicality and efficiency. These methods allow for the installation of various functional groups at the bridgehead positions, making the compound suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine hydrochloride: Shares the bicyclo[1.1.1]pentane core but lacks the oxan-4-yl group.
Bicyclo[1.1.1]pentane-derived azides: Used in click chemistry applications, similar to 3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride.
Quinolone antibacterial agents: Synthesized using this compound as a precursor.
Uniqueness
The presence of the oxan-4-yl group in 3-(Oxan-4-yl)bicyclo[111]pentan-1-amine hydrochloride distinguishes it from other similar compounds
Properties
Molecular Formula |
C10H18ClNO |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8H,1-7,11H2;1H |
InChI Key |
OSSALPGYXMLZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C23CC(C2)(C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


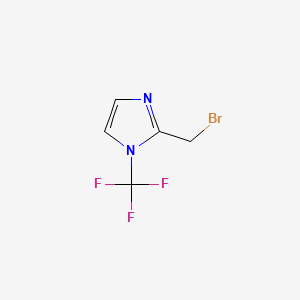
![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
amine, carbonic acid](/img/structure/B13463536.png)
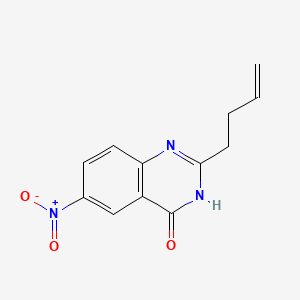
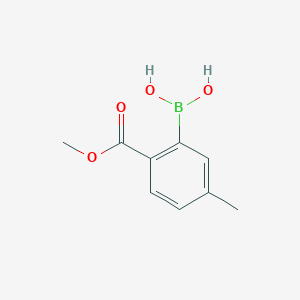
![1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride](/img/structure/B13463565.png)
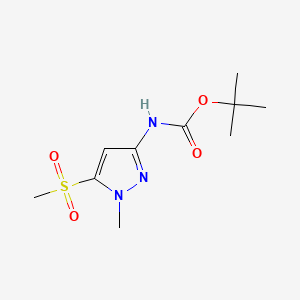
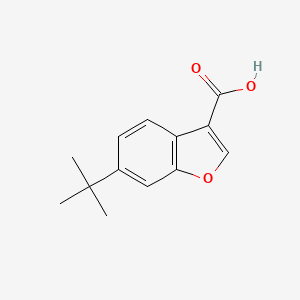
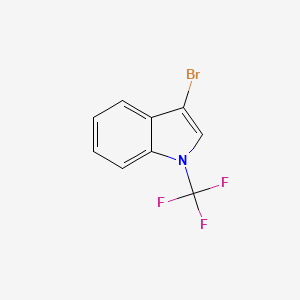
![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)
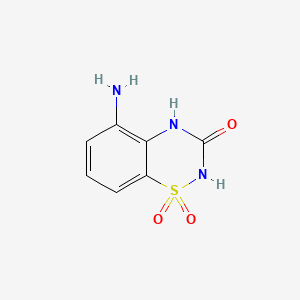
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)


